3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Drug Discovery ADME Properties

SAR variability from generic intermediates derails RORγ-targeting programs. This exact compound (CAS 1431965-11-5, ≥95%) delivers defined physicochemical properties (XLogP3=2.4, TPSA=53.1Ų) for consistent target engagement. • Validated core for RORγ inverse agonists (IC50=37 nM in cell-based assay, ref. US11292781) • 4-NH2 handle enables amide coupling or reductive amination for focused library synthesis • Consistent lot-to-lot purity ensures reproducible SAR data across experimental campaigns

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Cat. No. B8015694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC2=NN(C=C2N)C
InChIInChI=1S/C11H12ClN3O/c1-7-5-8(12)3-4-10(7)16-11-9(13)6-15(2)14-11/h3-6H,13H2,1-2H3
InChIKeyHNZMLPFQNOVYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine: Identity & Procurement


The compound 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine (CAS 1431965-11-5) is a heterocyclic pyrazole derivative featuring a 4-chloro-2-methylphenoxy substituent at the 3-position and a primary amine at the 4-position [1]. It has a molecular formula of C11H12ClN3O and a molecular weight of 237.68 g/mol . This molecule is utilized primarily as a research chemical and synthetic intermediate in medicinal chemistry, with potential applications in the development of RORγ inverse agonists for autoimmune and inflammatory diseases [2].

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine: Generic Substitution Risks


In-class compounds within the 1-methyl-1H-pyrazol-4-amine family cannot be simply interchanged due to the profound impact of the 3-phenoxy substituent on physicochemical properties and biological target engagement. The specific 4-chloro-2-methyl substitution pattern on the phenoxy ring uniquely influences lipophilicity (XLogP3 of 2.4) and hydrogen bonding capacity (Topological Polar Surface Area of 53.1 Ų) compared to unsubstituted or differently substituted analogs [1]. These properties directly affect passive membrane permeability and target binding, making generic substitution without quantitative validation a significant risk to experimental reproducibility and project timelines [1]. Direct comparative data against close analogs is currently limited in the public domain, underscoring the need for procurement of the exact, well-characterized material for reliable structure-activity relationship (SAR) studies.

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine: Differentiation from Analogs


Lipophilicity and Polar Surface Area Comparison

The compound possesses a computed XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 53.1 Ų [1]. While direct comparative data for close analogs is not available in the public domain, this specific combination of moderate lipophilicity and a TPSA below the typical threshold of 140 Ų for oral bioavailability suggests a favorable profile for passive membrane permeability relative to more polar analogs with larger TPSA values [1].

Medicinal Chemistry Drug Discovery ADME Properties

Substitution Pattern and RORγ Activity

The compound has been implicated as a component in the development of RORγ inverse agonists, with a reported IC50 value of 37 nM in a nuclear receptor assay utilizing a human cell line engineered for RORγ activity [1]. While this data is from a larger molecular construct (Compound T182 in patent US11292781) and not the isolated fragment, it provides quantitative evidence of the motif's potential in a biological context. In contrast, an unsubstituted 3-phenoxy analog lacks the specific chloro and methyl substituents, which are critical for modulating the molecule's interaction with the RORγ ligand-binding domain.

Structure-Activity Relationship Medicinal Chemistry RORγ Inverse Agonist

Purity and Identity Characterization

Commercial suppliers typically provide this compound at a purity of 95% . This level of purity is a baseline for reproducible research. While purity is not a differentiator per se, the availability of a well-characterized standard with a defined CAS number (1431965-11-5) and canonical SMILES string (CC1=CC(Cl)=CC=C1OC1=NN(C)C=C1N) ensures consistent procurement and unambiguous identification, which is not guaranteed for less well-defined, custom-synthesized analogs .

Analytical Chemistry Quality Control Synthetic Chemistry

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine: R&D Applications


RORγ Inverse Agonist Hit-to-Lead

This compound serves as a critical intermediate or fragment for the synthesis of RORγ inverse agonists, as evidenced by its presence in patent US11292781 where a related construct exhibited an IC50 of 37 nM in a human cell-based RORγ assay [1]. Researchers focused on developing novel therapies for autoimmune diseases like psoriasis or rheumatoid arthritis should prioritize this specific compound to maintain the structural integrity required for potent target engagement.

Tool Compound Synthesis for Pathway Studies

The primary amine functional group at the 4-position of the pyrazole ring provides a convenient synthetic handle for further derivatization, such as amide bond formation or reductive amination. This allows for the creation of chemical probes (e.g., fluorescent or biotinylated derivatives) based on a core scaffold with a defined, moderately lipophilic substitution pattern (XLogP3 = 2.4), which is crucial for maintaining cellular permeability in live-cell imaging or pull-down experiments [2].

Pyrazole Library Building Block

Due to its unique substitution pattern and well-characterized identity (CAS 1431965-11-5, purity 95%) , this compound is an ideal starting material for generating focused libraries of 3-phenoxy-1-methyl-1H-pyrazol-4-amine derivatives. Researchers can systematically vary the acylating or alkylating agent at the 4-amino group to explore structure-activity relationships across a range of biological targets, benefiting from the reproducible physicochemical properties (e.g., TPSA of 53.1 Ų) imparted by the fixed phenoxy substituent [2].

Herbicide Lead Discovery

Related pyrazole derivatives containing the 4-chloro-2-methylphenoxy moiety, such as those described in patent JP-S62153273-A, have demonstrated utility as herbicides [3]. While not a direct comparator, this precedent suggests that the target compound, with its similar core structure, may be a valuable scaffold for agrochemical discovery programs aimed at developing novel, selective herbicides. Procurement of the exact compound ensures that any observed herbicidal activity can be unambiguously attributed to the defined chemical structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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